2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid
Description
2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid is a halogenated benzo[b]furan derivative featuring a bromine atom at position 2, methyl groups at positions 4 and 6, and an acetic acid moiety at position 2. The benzo[b]furan core is a bicyclic aromatic system fused with a furan ring, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-(2-bromo-4,6-dimethyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C12H11BrO3/c1-6-3-7(2)11-8(5-10(14)15)12(13)16-9(11)4-6/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
UVDWHPIAUXZMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C2CC(=O)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4,6-dimethylbenzo[b]furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to a reaction with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of 2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects in various disease models.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo and acetic acid groups can influence its binding affinity and selectivity for these targets. Additionally, the compound may modulate specific signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid
- Structure : Bromine at position 5, methylsulfanyl (-SMe) at position 3, and acetic acid at position 2 .
- Comparison: The bromine at position 5 (vs. Methylsulfanyl is a stronger electron-donating group than methyl, increasing electron density on the aromatic ring. This may alter UV absorption and redox properties. The acetic acid group at position 2 (vs. position 3) could lead to different hydrogen-bonding interactions in crystal packing or protein binding.
2-(2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy)acetic Acid
- Structure: Dibenzofuran core with an amino-oxoethoxy side chain and acetic acid .
- Comparison: The dibenzofuran system extends conjugation, likely increasing molecular rigidity and lipophilicity compared to the monocyclic benzo[b]furan. The amino-oxoethoxy group introduces hydrogen-bonding donors/acceptors, enhancing solubility in polar solvents relative to the main compound’s methyl and bromine substituents.
2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)acetic Acid
- Structure: Indeno-furan fused system with acetic acid at position 3 .
- Comparison :
- The fused cyclohexene ring increases molecular weight (MW = ~258 g/mol vs. ~283 g/mol for the main compound) and lipophilicity (predicted logP ~2.8 vs. ~3.2).
- Reduced planarity due to the fused ring may limit π-π stacking interactions in solid-state structures.
Halogen and Functional Group Variations
Bromo-Fluorophenylacetic Acid Derivatives
- Examples :
- Bromine’s larger atomic radius (vs. fluorine) creates steric hindrance, affecting regioselectivity in cross-coupling reactions.
Heteroazulene-Stabilized Dications
- Examples : 1,3-Bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene .
- Comparison :
- The 2-oxo group in cyclohepta[b]furan stabilizes cationic charges through resonance, a feature absent in the main compound.
- Larger fused systems (e.g., cyclohepta[b]furan) exhibit bathochromic shifts in UV-Vis spectra compared to benzo[b]furan derivatives.
Physicochemical Properties
Research Implications
The main compound’s combination of bromine and methyl groups offers a balance of steric bulk and electronic modulation, making it versatile for:
Biological Activity
2-(2-Bromo-4,6-dimethylbenzo[b]furan-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables to provide a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves the bromination of 4,6-dimethylbenzo[b]furan followed by acetic acid derivatization. This method allows for the introduction of the bromo group at the 2-position, which is crucial for enhancing biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[b]furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The following table summarizes the IC50 values observed in different studies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(Bromo derivative) | HeLa | 1.0 | |
| 2-(Bromo derivative) | MCF-7 | 3.0 | |
| Usnic Acid Derivative | HeLa | 1.0 | |
| Usnic Acid Derivative | MCF-7 | 3.0 |
These findings suggest that modifications to the benzo[b]furan structure can enhance anticancer potency.
The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. For example, studies indicate that treatment with certain benzo[b]furan derivatives leads to G0/G1 phase arrest in HeLa cells, significantly reducing the number of cells in the S and G2/M phases. The following table illustrates this effect:
| Compound | Concentration (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Control | - | 47.8 ± 0.42 | 23.75 ± 1.87 | 27 ± 2.97 |
| Bromo Derivative | 2.9 | 71 ± 1.5 | 15 ± 1.5 | 14 ± 1.5 |
| Bromo Derivative | 8.7 | 76 ± 1.0 | 12 ± 1.0 | 12 ± 1.0 |
These results indicate a clear dose-dependent response to treatment with the bromo derivative.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Cervical Cancer Treatment : A study demonstrated that treatment with bromo derivatives resulted in a significant reduction in tumor size in xenograft models of cervical cancer.
- Combination Therapy : Research indicates that when used in conjunction with traditional chemotherapeutics, such as camptothecin, the bromo derivative enhances cytotoxicity against cancer cells, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
